2-Methyl-2H-indazol-4-amine

Vue d'ensemble

Description

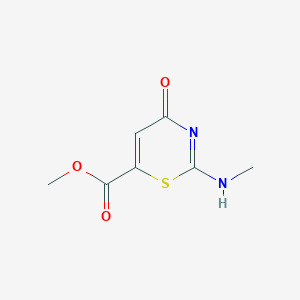

“2-Methyl-2H-indazol-4-amine” is a chemical compound with the molecular formula C8H9N3 . It is a type of indazole, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring . Indazoles are important building blocks for many bioactive natural products and commercially available drugs .

Synthesis Analysis

Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Various methods have been developed for the synthesis of indazole derivatives . These strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

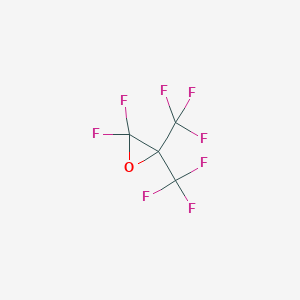

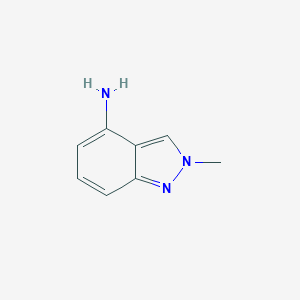

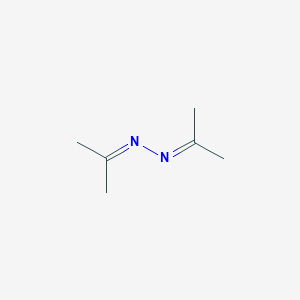

The molecular weight of “2-Methyl-2H-indazol-4-amine” is 147.18 g/mol . The InChIKey of the compound is RMCAMILOUFSNOR-UHFFFAOYSA-N . The Canonical SMILES representation of the compound is CN1C=C2C(=N1)C=CC=C2N .

Chemical Reactions Analysis

Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . Diversely substituted indazole-containing compounds furnished with different functional groups represent significant pharmacological activities and serve as structural motifs in drug molecules .

Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 43.8 Ų . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 147.079647300 g/mol .

Applications De Recherche Scientifique

Antimicrobial Activity

2-Methyl-2H-indazol-4-amine derivatives have been synthesized and evaluated for their antimicrobial potential. These compounds have shown significant activity against various pathogens, including bacteria like Escherichia coli and Salmonella enterica serovar Typhi, as well as yeasts such as Candida albicans and Candida glabrata. The antiprotozoal activity has also been observed, with some derivatives being more potent than the reference drug metronidazole .

Anti-Inflammatory Properties

The anti-inflammatory potential of 2-Methyl-2H-indazol-4-amine derivatives has been explored through in silico and in vitro studies. These compounds have been tested against human cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process, indicating their potential use in treating inflammation-related conditions .

Antioxidant Potential

Some derivatives of 2-Methyl-2H-indazol-4-amine have been synthesized and evaluated for their antioxidant potential using assays like DPPH. These compounds have demonstrated good scavenging potential, which is comparable to ascorbic acid, suggesting their use as antioxidants in various applications .

Antitumor Activity

Imidazole derivatives, including those of 2-Methyl-2H-indazol-4-amine, have been studied for their antitumor properties. The presence of the imidazole ring is known to contribute to the antitumor activity, making these compounds candidates for further research in cancer treatment .

Anti-Allergic Effects

Compounds containing the imidazole moiety, such as 2-Methyl-2H-indazol-4-amine derivatives, have been reported to exhibit anti-allergic effects. This opens up possibilities for their use in developing treatments for allergic reactions .

Antidiabetic Applications

The imidazole ring found in 2-Methyl-2H-indazol-4-amine is also present in some antidiabetic drugs. Research into the derivatives of this compound may lead to the development of new medications for managing diabetes .

Antihelmintic Uses

Derivatives of 2-Methyl-2H-indazol-4-amine have shown potential as antihelmintic agents. These compounds could be used to treat infections caused by parasitic worms, contributing to the field of parasitology .

Antiulcer Potential

The imidazole core, a part of 2-Methyl-2H-indazol-4-amine structure, is known for its antiulcer properties. This suggests that its derivatives could be explored for their therapeutic potential in treating ulcers .

Mécanisme D'action

Target of Action

2-Methyl-2H-indazol-4-amine is a derivative of the indazole family, a group of compounds known for their wide range of biological activities . , and cyclooxygenase-2 (COX-2).

Mode of Action

Indazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting cox-2 . COX-2 is an enzyme that plays a crucial role in the inflammatory response by producing prostaglandins, which are compounds that promote inflammation. By inhibiting COX-2, indazole derivatives can potentially reduce inflammation.

Biochemical Pathways

Given the reported anti-inflammatory activity of indazole derivatives, it is plausible that these compounds may affect the arachidonic acid pathway, which is involved in the production of prostaglandins .

Result of Action

Indazole derivatives have been reported to exhibit anti-inflammatory effects . This suggests that 2-Methyl-2H-indazol-4-amine may also have potential anti-inflammatory effects.

Orientations Futures

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Given their broad spectrum of pharmacological activities, numerous methods have been developed to construct these heterocycles with better biological activities . Future research may focus on developing new synthetic approaches and exploring the diverse biological activities of indazole derivatives .

Propriétés

IUPAC Name |

2-methylindazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-11-5-6-7(9)3-2-4-8(6)10-11/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCAMILOUFSNOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=N1)C=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00572530 | |

| Record name | 2-Methyl-2H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2H-indazol-4-amine | |

CAS RN |

82013-51-2 | |

| Record name | 2-Methyl-2H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2-methyl-2H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1,2,3,4,4-Hexamethylcyclopenta[a]indene](/img/structure/B105859.png)

![N-[5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-yl]methanesulfonamide](/img/structure/B105874.png)